4-(Trifluoromethyl)piperidin-4-ol

Medicinal Chemistry Drug Design Physicochemical Property

Generic piperidine analogs fail to replicate the hydrogen-bonding, solubility, and reactivity profile of 4-(trifluoromethyl)piperidin-4-ol, leading to failed syntheses or invalid SAR. This compound delivers the precise geminal OH/CF₃ substitution required for reliable hit-to-lead optimization. - Bifunctional scaffold (nucleophilic amine + reactive hydroxyl) enables diverse routes to complex fluorinated N-heterocycles. - CF₃ group enhances metabolic stability & lipophilicity (XLogP3 0.6, MW 169.14) vs. non-fluorinated piperidines. - Supplied at ≥97% purity; white to pale yellow solid with ambient shipping and consistent global availability.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 373603-69-1
Cat. No. B1356774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)piperidin-4-ol
CAS373603-69-1
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CNCCC1(C(F)(F)F)O
InChIInChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2
InChIKeyAXPLSJSIKGZOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)piperidin-4-ol (CAS 373603-69-1): A Fluorinated Piperidinol Scaffold for Medicinal Chemistry and Chemical Synthesis


4-(Trifluoromethyl)piperidin-4-ol (CAS 373603-69-1) is a piperidine derivative characterized by a trifluoromethyl (-CF₃) and a hydroxyl (-OH) group both substituted at the 4-position of the piperidine ring. It is a fluorinated building block with a molecular weight of 169.14 g/mol, a topological polar surface area (TPSA) of 32.3 Ų, and a computed XLogP3-AA value of 0.6 [1]. This unique combination of functional groups creates a versatile scaffold employed as a synthetic intermediate in the development of pharmaceuticals and agrochemicals .

Why Generic Piperidine Substitution Fails: The Critical Differentiation of 4-(Trifluoromethyl)piperidin-4-ol


The performance of a piperidine derivative in a synthetic sequence or biological assay is exquisitely sensitive to its substitution pattern. Simple substitution with an unsubstituted piperidine, or even a close analog like 4-(trifluoromethyl)piperidine, will not replicate the properties of 4-(trifluoromethyl)piperidin-4-ol. The presence of the geminal hydroxyl group alters the compound's hydrogen-bonding capacity, solubility, and reactivity profile . Furthermore, the trifluoromethyl group significantly increases lipophilicity and metabolic stability compared to non-fluorinated piperidines, which is a well-established class effect for fluorinated analogs [1]. Therefore, generic substitution without precise functional group matching will almost certainly result in failed reactions, altered pharmacokinetics, or a complete loss of biological activity.

Quantitative Evidence Guide: Verifiable Differentiation of 4-(Trifluoromethyl)piperidin-4-ol (CAS 373603-69-1)


Increased Lipophilicity Relative to Non-Fluorinated Piperidinol Scaffolds

The addition of the trifluoromethyl group confers a significant, quantifiable increase in lipophilicity compared to the unsubstituted piperidin-4-ol scaffold. This is a class-wide property of trifluoromethylated compounds, leading to improved membrane permeability [1]. While direct experimental logP for this specific compound is not widely reported, its computed XLogP3-AA value is 0.6 [2], which is significantly higher than the computed XLogP3-AA of -0.4 for the non-fluorinated comparator piperidin-4-ol [3].

Medicinal Chemistry Drug Design Physicochemical Property

Increased Hydrogen-Bonding Capacity and Altered Reactivity Versus 4-(Trifluoromethyl)piperidine

The presence of the geminal hydroxyl group alongside the trifluoromethyl group creates a unique bifunctional building block. In contrast to the simpler analog 4-(trifluoromethyl)piperidine (which lacks the -OH), this compound has a higher hydrogen-bonding capacity and can participate in different synthetic transformations (e.g., esterification, oxidation) . The hydroxyl group makes the molecule more polar, increasing its aqueous solubility relative to 4-(trifluoromethyl)piperidine . Quantitatively, this is reflected in the number of hydrogen bond donors (HBD): 2 for 4-(trifluoromethyl)piperidin-4-ol versus 1 for 4-(trifluoromethyl)piperidine [1].

Synthetic Chemistry Reactivity Functional Group Tolerance

High Commercial Purity for Reliable and Reproducible Research Outcomes

For research and development applications, the purity of a chemical building block is a critical, quantifiable parameter that directly affects experimental reproducibility. Suppliers of 4-(Trifluoromethyl)piperidin-4-ol typically offer the compound at high purities. For instance, commercial sources list a purity of 98% (HPLC) and 97% . This level of purity ensures that the reagent will perform reliably in sensitive applications such as medicinal chemistry campaigns, where impurities could lead to false positives or failed reactions.

Chemical Procurement Quality Control Reproducibility

Validated Utility in Medicinal Chemistry Scaffolds and Structure-Activity Relationship (SAR) Studies

The 4-(trifluoromethyl)piperidin-4-ol core is a recognized scaffold in medicinal chemistry, as demonstrated by its use in the development of biologically active molecules. In a study on anti-tuberculosis agents, analogs containing the 4-(trifluoromethyl)phenyl substituent on a piperidinol core (a closely related scaffold) were identified as some of the most active compounds within a 22-member library [1]. While 4-(trifluoromethyl)piperidin-4-ol is the core building block for such derivatives, the SAR study provides class-level evidence for the value of the trifluoromethyl-piperidinol motif. The specific unsubstituted compound serves as the essential starting point for generating these active derivatives, allowing researchers to explore SAR by introducing further substituents .

Medicinal Chemistry SAR Drug Discovery

Unique Physicochemical Profile for Optimization of Pharmacokinetic Properties

The combination of a moderately lipophilic core (XLogP = 0.6) and a low molecular weight (169.14 g/mol) gives 4-(trifluoromethyl)piperidin-4-ol a favorable physicochemical profile for a drug discovery starting point [1]. Compared to many more complex, pre-elaborated piperidine derivatives, this small scaffold offers greater potential for optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its low molecular weight is a key advantage, as it allows for significant structural elaboration while remaining within the parameters of Lipinski's Rule of Five, a guideline for drug-likeness [2].

Drug Metabolism Pharmacokinetics ADME

Primary Research and Industrial Application Scenarios for 4-(Trifluoromethyl)piperidin-4-ol


Medicinal Chemistry: Lead Generation and Structure-Activity Relationship (SAR) Studies

Procure this compound as a versatile, low molecular weight building block to synthesize focused libraries of piperidine derivatives. Its physicochemical properties (MW 169.14, XLogP 0.6) make it an ideal starting point for hit-to-lead optimization, as demonstrated in published anti-tuberculosis SAR campaigns [1]. The trifluoromethyl group is a validated tool for improving metabolic stability and modulating target binding [2].

Chemical Synthesis: Development of Novel Synthetic Methodologies

Utilize the unique bifunctional nature of 4-(trifluoromethyl)piperidin-4-ol, containing both a nucleophilic amine and a reactive hydroxyl group, to explore new synthetic routes to complex fluorinated nitrogen heterocycles. Its commercial availability at high purity (≥97%) ensures reliable outcomes in method development .

Agrochemical Research: Design of Fluorinated Crop Protection Agents

Leverage the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group to design novel active ingredients. The piperidine scaffold is a common motif in agrochemicals, and this specific building block provides a direct route to fluorinated analogs with potentially improved field performance .

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